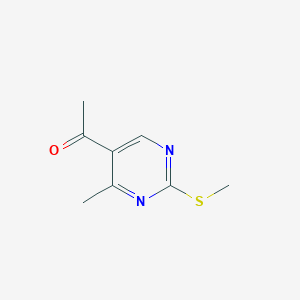

1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methyl-2-methylsulfanylpyrimidin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-5-7(6(2)11)4-9-8(10-5)12-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNMYESMZCJSPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)C)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820042 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone

Introduction

1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone is a pivotal molecular building block, extensively utilized in the realms of pharmaceutical and agrochemical research and development.[1][2] Its unique structural arrangement, featuring a substituted pyrimidine core, renders it an invaluable precursor for the synthesis of a diverse array of bioactive molecules. In the pharmaceutical sector, it serves as a foundational scaffold for the development of targeted therapies, including potential antiviral and anticancer agents.[2] Within agricultural chemistry, this compound is instrumental in the creation of advanced fungicides and herbicides, contributing to the enhancement of crop protection and agricultural output.[2]

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound. The narrative delves into the mechanistic underpinnings of the synthetic strategy, offering detailed, step-by-step protocols and field-proven insights to ensure reproducibility and success in a laboratory setting. This document is intended for an audience of researchers, scientists, and professionals in drug development who possess a foundational understanding of organic synthesis.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a convergent strategy centered around the construction of the core pyrimidine ring. The classical approach to pyrimidine synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine or a related derivative, forms the basis of the methodology detailed herein.[3] Specifically, this guide outlines a two-step sequence commencing with the preparation of a key β-dicarbonyl intermediate, followed by its cyclocondensation with S-methylisothiourea.

The causality behind this strategic choice lies in its efficiency and the ready availability of the starting materials. This pathway avoids harsh reaction conditions and offers good control over the final substitution pattern on the pyrimidine ring.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and the final product is crucial for successful synthesis, purification, and handling.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Acetylacetone | C₅H₈O₂ | 100.12 | 140.4 | 0.975 | 1.451 |

| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 146 | 0.891 | 1.391 |

| 3-(Ethoxymethylene)-2,4-pentanedione | C₈H₁₂O₃ | 156.18 | 140-142 (16 mmHg) | 1.01 | 1.483-1.485 |

| S-Methylisothiourea Sulfate | C₄H₁₂N₄O₄S₃ | 276.36 | Decomposes | - | - |

| This compound | C₈H₁₀N₂OS | 182.25 | - | - | - |

Synthetic Workflow and Mechanism

The overall synthetic transformation can be visualized as a two-stage process, beginning with the formation of the key 1,3-dicarbonyl synthon, followed by the pyrimidine ring-forming cyclocondensation.

Caption: High-level overview of the two-stage synthesis.

Mechanistic Insights

The core of this synthesis lies in the cyclocondensation reaction. The mechanism proceeds as follows:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of S-methylisothiourea on the electrophilic carbon of the ethoxymethylene group of 3-(ethoxymethylene)-2,4-pentanedione.

-

Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the isothiourea moiety onto one of the carbonyl carbons of the pentanedione backbone.

-

Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration to yield the stable, aromatic pyrimidine ring. The choice of an ethoxymethylene derivative of the dicarbonyl compound facilitates this aromatization step.

Caption: Simplified reaction mechanism for pyrimidine formation.

Experimental Protocols

Part 1: Synthesis of 3-(Ethoxymethylene)-2,4-pentanedione

This procedure details the formation of the key β-dicarbonyl intermediate.

Materials and Reagents:

-

Acetylacetone (pentane-2,4-dione)

-

Triethyl orthoformate

-

Acetic anhydride

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

To a stirred mixture of acetylacetone (1.0 mol) and triethyl orthoformate (1.2 mol), add a catalytic amount of acetic anhydride (0.1 mol).

-

Heat the reaction mixture to 120-130 °C and maintain this temperature for 2 hours.

-

Monitor the progress of the reaction by observing the distillation of ethanol, a byproduct of the reaction.

-

Once the theoretical amount of ethanol has been collected, allow the reaction mixture to cool to room temperature.

-

The crude product is then purified by vacuum distillation to yield 3-(ethoxymethylene)-2,4-pentanedione as a clear yellow liquid.[4]

Part 2: Synthesis of this compound

This section outlines the final cyclocondensation step to yield the target compound.

Materials and Reagents:

-

3-(Ethoxymethylene)-2,4-pentanedione

-

S-Methylisothiourea sulfate

-

Sodium ethoxide

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Ice bath

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

-

To this solution, add S-methylisothiourea sulfate (1.0 equivalent) and stir until fully dissolved.

-

Cool the resulting solution in an ice bath and add 3-(ethoxymethylene)-2,4-pentanedione (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The resulting residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford this compound.

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating through rigorous in-process monitoring and characterization of the final product.

-

In-Process Controls: The progress of each reaction step should be monitored by appropriate analytical techniques such as TLC or gas chromatography (GC). This allows for the determination of reaction completion and the identification of any potential side products.

-

Product Characterization: The identity and purity of the final product, this compound, must be unequivocally confirmed. This is achieved through a combination of spectroscopic methods:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the crystalline product.

-

Conclusion

The synthetic route detailed in this technical guide provides a reliable and efficient method for the preparation of this compound, a compound of significant interest in the pharmaceutical and agrochemical industries. By leveraging a classical pyrimidine synthesis strategy, this protocol offers high yields and operational simplicity. The emphasis on mechanistic understanding and rigorous analytical validation ensures that researchers and drug development professionals can confidently reproduce this synthesis in their laboratories, thereby facilitating the advancement of their research and development endeavors.

References

-

Appretech Scientific Limited. 1-[4-Methyl-2-(methylthio)pyrimidin-5-yl]ethanone. [Link]

-

Classic this compound ~ Limited Availability. [Link]

-

National Center for Biotechnology Information. "Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells." Molecules, vol. 27, no. 9, 2022, p. 2843. [Link]

-

National Center for Biotechnology Information. "One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester." RSC Advances, vol. 12, no. 12, 2022, pp. 7345-7349. [Link]

-

Fisher Scientific. 3-Ethoxymethylene-2,4-pentanedione, 97+%. [Link]

-

Ataman Kimya. TRIETHYL ORTHOFORMATE. [Link]

-

Indian Academy of Sciences. "Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates." Journal of Chemical Sciences, vol. 93, no. 6, 1984, pp. 979-997. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone

Introduction

1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone is a versatile heterocyclic ketone that serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] Its unique molecular architecture, featuring a pyrimidine core functionalized with methyl, methylthio, and acetyl groups, makes it a valuable building block in both the pharmaceutical and agrochemical sectors.[1] In pharmaceutical development, it is a precursor for compounds targeting specific biological pathways, potentially leading to novel therapeutics.[1] In agricultural chemistry, it is utilized in the development of fungicides and herbicides to enhance crop productivity.[1]

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application, influencing everything from reaction kinetics and purification strategies to its behavior in biological systems.[2][3] For professionals in drug discovery and development, these properties are critical determinants of a molecule's pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), formulation, and overall viability as a drug candidate.[4][5][6] This guide provides a detailed examination of the core physicochemical properties of this compound, offering both established data and practical experimental protocols for its characterization.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the first step in any scientific investigation. The compound is registered under CAS Number 66373-26-0.[1][7][8][9][10] Its molecular structure and key identifiers are summarized below.

Table 1: Core Identification and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-methyl-2-(methylthio)pyrimidin-5-yl)ethan-1-one | [8] |

| CAS Number | 66373-26-0 | [1][10] |

| Molecular Formula | C₈H₁₀N₂OS | [1][10] |

| Molecular Weight | 182.25 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=O)C)C=NC(=N1)SC | [9] |

| MDL Number | MFCD00223551 | [1][9] |

| PubChem ID | 4555739 | [1] |

The structure contains a pyrimidine ring, which is a key scaffold in many biologically active molecules. The methylthio (-SCH₃) group, the acetyl (-COCH₃) group, and the methyl (-CH₃) group each contribute to the molecule's overall polarity, reactivity, and steric profile.

Caption: 2D Structure of this compound.

Physical State and Thermal Properties

The physical appearance and thermal characteristics of a compound are indicative of its purity and the strength of its intermolecular forces. These properties are critical for handling, storage, and formulation.

Table 2: Physical and Thermal Data

| Property | Value | Significance & Insights |

| Appearance | White needles | The crystalline "needle" morphology suggests a well-ordered crystal lattice. A consistent appearance is a primary indicator of material purity. |

| Melting Point | 85 - 88 °C | This relatively sharp melting range indicates a high degree of purity.[1] It is a crucial parameter for quality control and for designing thermal processes like drying or melt-based formulations. |

| Storage | Store at 0-8°C; Sealed in dry, room temperature | These recommendations suggest the compound may be susceptible to degradation over time at higher temperatures or in the presence of moisture.[1][9] Cool, dry conditions are essential to maintain its chemical integrity. |

Experimental Protocol: Melting Point Determination

The determination of a melting point is a foundational technique in organic chemistry for assessing purity. The principle relies on observing the temperature range over which a solid transitions to a liquid. Impurities typically depress and broaden the melting range.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Scouting): Heat the sample rapidly to get a preliminary, approximate melting point.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the scouted melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Solubility Profile

Solubility is a paramount physicochemical property, directly impacting a drug's bioavailability and the design of formulations.[3] For synthetic applications, it dictates the choice of solvents for reactions and purifications. While quantitative solubility data for this compound is not widely published, a qualitative assessment can be inferred from its structure and confirmed experimentally.

Structural Insights into Solubility:

-

The molecule possesses polar functional groups (two nitrogen atoms in the pyrimidine ring, a carbonyl group, and a sulfur atom) capable of hydrogen bonding and dipole-dipole interactions.

-

It also has nonpolar regions (two methyl groups and the pyrimidine ring itself).

-

This mixed character suggests it will have limited solubility in water but should be soluble in moderately polar to polar organic solvents.

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to determine the solubility of the compound in various solvents, which is essential for selecting appropriate media for HPLC, NMR, and reaction chemistry.

Methodology:

-

Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane). Also include aqueous acidic (5% HCl) and basic (5% NaOH) solutions to test for salt formation.

-

Sample Preparation: Add approximately 20-30 mg of the compound to a series of small, labeled test tubes.

-

Solvent Addition: Add 1 mL of a selected solvent to a test tube.

-

Observation & Agitation: Vigorously agitate the mixture (e.g., using a vortex mixer) for 30-60 seconds. Observe if the solid dissolves.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record Results: Systematically record the observations for each solvent. The results will guide solvent selection for subsequent experiments.

Caption: A streamlined workflow for qualitative solubility assessment.

Chromatographic and Spectroscopic Characterization

Modern analytical techniques are indispensable for confirming the identity, purity, and structure of a compound. Commercial suppliers often provide access to such data.[9]

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of organic compounds. For this compound, suppliers report purities of ≥99% as determined by HPLC, indicating high quality suitable for most research and development purposes.[1]

General Protocol: HPLC Purity Analysis

This protocol outlines a typical reverse-phase HPLC method development approach for purity determination.

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol). Dilute this stock to a working concentration of ~0.1 mg/mL.

-

HPLC System & Column: Use a standard HPLC system with a UV detector. A C18 column is a common first choice for reverse-phase chromatography.

-

Mobile Phase: Start with a gradient elution method.

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% of the same acid.

-

-

Gradient Program: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

-

Detection: Monitor the elution at a wavelength where the compound has strong absorbance (e.g., 254 nm, or a wavelength determined by a UV scan).

-

Analysis: Inject the sample. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Standard workflow for HPLC-based purity determination.

Spectroscopic Data (NMR, MS):

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise molecular structure. The spectra would confirm the presence and connectivity of all protons and carbons, including the distinct chemical shifts for the methyl, methylthio, and acetyl groups.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide an exact mass, further validating the molecular formula.

Conclusion: A Profile of a Key Chemical Intermediate

This compound is a well-characterized crystalline solid with a defined melting point indicative of high purity. Its solubility profile, favoring organic solvents, aligns with its utility in organic synthesis. The physicochemical properties detailed in this guide—from its molecular weight and structure to its thermal and chromatographic behavior—are critical for its effective use. For researchers in medicinal chemistry and agrochemical science, this compound represents a validated and reliable starting point for the synthesis of more complex, high-value molecules. A firm grasp of these foundational properties is the key to unlocking its full potential in developing the next generation of targeted therapies and crop protection agents.

References

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed, National Library of Medicine. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). PharmaTutor. [Link]

-

What are the physicochemical properties of drug?. LookChem. [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone. PubChem, National Library of Medicine. [Link]

-

Experiment 1 — Properties of Organic Compounds. Swarthmore College. [Link]

-

Chapter 1: Physicochemical Properties. The Royal Society of Chemistry. [Link]

-

Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC, National Institutes of Health. [Link]

-

LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Chemistry LibreTexts. [Link]

-

GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Zaporizhzhia State Medical University. [Link]

-

1-[4-Methyl-2-(methylthio)pyrimidin-5-yl]ethanone. Appretech Scientific Limited. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. fiveable.me [fiveable.me]

- 7. This compound suppliers USA [americanchemicalsuppliers.com]

- 8. 66373-26-0 | 1-[4-Methyl-2-(methylthio)pyrimidin-5-yl]ethanone - AiFChem [aifchem.com]

- 9. 66373-26-0|1-[4-Methyl-2-(methylthio)pyrimidin-5-yl]ethanone|BLD Pharm [bldpharm.com]

- 10. appretech.com [appretech.com]

An In-depth Technical Guide to 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone (CAS: 66373-26-0)

Foreword: Unveiling a Versatile Heterocyclic Building Block

Welcome to a comprehensive exploration of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone, a molecule of significant interest to the discerning researcher in drug discovery and agrochemical development. This guide is crafted not as a rigid protocol, but as a dynamic resource, designed to provide not just the "what" and "how," but the critical "why" behind the scientific principles and methodologies discussed. As your virtual Senior Application Scientist, my aim is to impart field-proven insights, ensuring that the information herein is not only technically accurate but also practically applicable in a real-world laboratory setting. We will delve into its synthesis, characterization, and potential applications, all while upholding the highest standards of scientific integrity.

Strategic Importance in Medicinal and Agrochemical Chemistry

The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, owing to its presence in the nucleobases of DNA and RNA.[1][2] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of therapeutics targeting a wide array of diseases, including cancer and inflammatory conditions.[1][2] The subject of this guide, this compound, is a functionally rich derivative, poised as a valuable intermediate for several key reasons:

-

Multiple Reactive Sites: The molecule possesses several handles for chemical modification – the acetyl group, the methylthio ether, and the pyrimidine ring itself – allowing for the generation of diverse chemical libraries.

-

The 2-(Methylthio) Group: This moiety is of particular strategic importance. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which dramatically increases the electrophilicity of the C2 position of the pyrimidine ring. This activation transforms the 2-position into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide variety of substituents under mild conditions. This is a frequently employed strategy in the synthesis of kinase inhibitors and other targeted therapies.

-

Structural Mimicry: The pyrimidine core can act as a bioisostere for other heterocyclic systems or as a key pharmacophoric element that interacts with biological targets.

These features make this compound a sought-after building block in programs aimed at discovering novel kinase inhibitors, fungicides, and herbicides.[3]

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling, storage, and use in synthetic transformations.

| Property | Value | Source |

| CAS Number | 66373-26-0 | [3] |

| Molecular Formula | C₈H₁₀N₂OS | [3] |

| Molecular Weight | 182.25 g/mol | [3] |

| Appearance | White needles | [3] |

| Melting Point | 85 - 88 °C | [3] |

| Purity | ≥ 95-99% (by HPLC) | [3][4] |

| Storage Conditions | Store at 0-8°C | [3] |

Safety and Handling: As with any chemical substance, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[5]

Synthesis of this compound: A Proposed Protocol

Retrosynthetic Analysis and Strategy

Our synthetic strategy hinges on the classical pyrimidine ring formation reaction. The target molecule can be disconnected at the N1-C2 and N3-C4 bonds of the pyrimidine ring, revealing two key synthons: S-methylisothiourea and a 3-substituted derivative of pentane-2,4-dione.

A common and effective activated form of pentane-2,4-dione for this type of reaction is 3-(ethoxymethylene)pentane-2,4-dione, which can be readily prepared from pentane-2,4-dione and triethyl orthoformate.

Proposed Two-Step Synthetic Protocol

This protocol is designed to be a self-validating system, with each step leading to a characterizable intermediate or the final product.

Step 1: Synthesis of 3-(Ethoxymethylene)pentane-2,4-dione

This step involves the reaction of pentane-2,4-dione with triethyl orthoformate in the presence of an acid catalyst, typically acetic anhydride, which also serves as a water scavenger.

-

Materials:

-

Pentane-2,4-dione

-

Triethyl orthoformate

-

Acetic anhydride

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentane-2,4-dione (1.0 eq) and triethyl orthoformate (1.2 eq).

-

Add a catalytic amount of acetic anhydride (0.1 eq).

-

Heat the reaction mixture to reflux (typically around 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the volatile components (excess triethyl orthoformate, ethanol, and ethyl acetate) under reduced pressure using a rotary evaporator.

-

The crude product, 3-(ethoxymethylene)pentane-2,4-dione, is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

-

Step 2: Cyclocondensation to form this compound

This is the key ring-forming step where the activated β-dicarbonyl compound reacts with S-methylisothiourea. S-methylisothiourea is typically used as its hemisulfate salt, and a base is required to generate the free base in situ.

-

Materials:

-

3-(Ethoxymethylene)pentane-2,4-dione (from Step 1)

-

S-methylisothiourea hemisulfate

-

Sodium ethoxide (or another suitable base like sodium methoxide or potassium carbonate)

-

Ethanol (anhydrous)

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve S-methylisothiourea hemisulfate (1.0 eq) in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol (2.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the formation of the free base of S-methylisothiourea.

-

To this mixture, add a solution of crude 3-(ethoxymethylene)pentane-2,4-dione (1.0 eq) in anhydrous ethanol dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed for further purification.

-

Spectroscopic Characterization (Predicted)

As experimentally obtained spectroscopic data for this specific compound is not available in the searched literature, the following are predicted 1H and 13C NMR spectra based on the analysis of similar structures and standard chemical shift values.

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | s | 1H | H6 (pyrimidine ring) | The proton at the C6 position of the pyrimidine ring is expected to be deshielded and appear as a singlet. |

| ~2.60 | s | 3H | -S-CH₃ | The protons of the methylthio group are in a relatively shielded environment and will appear as a sharp singlet. |

| ~2.55 | s | 3H | -C(O)-CH₃ | The protons of the acetyl group are also expected to be a singlet, slightly downfield from a typical methyl group due to the adjacent carbonyl. |

| ~2.50 | s | 3H | C4-CH₃ | The protons of the methyl group at the C4 position of the pyrimidine ring will appear as a singlet. |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195.0 | C=O (acetyl) | The carbonyl carbon of the acetyl group is expected in this region. |

| ~170.0 | C2 (pyrimidine ring) | The carbon atom attached to the sulfur and two nitrogen atoms will be significantly deshielded. |

| ~165.0 | C4 (pyrimidine ring) | The carbon atom at the C4 position, attached to a methyl group and two nitrogen atoms. |

| ~158.0 | C6 (pyrimidine ring) | The carbon atom bearing the single proton in the pyrimidine ring. |

| ~120.0 | C5 (pyrimidine ring) | The carbon atom to which the acetyl group is attached. |

| ~30.0 | -C(O)-CH₃ | The methyl carbon of the acetyl group. |

| ~24.0 | C4-CH₃ | The methyl carbon at the C4 position of the pyrimidine ring. |

| ~14.0 | -S-CH₃ | The methyl carbon of the methylthio group, typically found in a more shielded region. |

Applications in Research and Development

While specific research articles detailing the use of this compound are not prevalent in the searched literature, its potential as a key intermediate is highlighted by its inclusion in patent literature and its structural similarity to components of biologically active molecules.

Intermediate in the Synthesis of Biologically Active Compounds

A European patent application (EP1439169A1) lists the CAS number 66373-26-0, indicating its potential use as a starting material or intermediate in the synthesis of proprietary compounds.[6] Although the specific role of the compound is not detailed in the readily available information, its presence in such a document underscores its relevance in industrial research and development, likely in the pharmaceutical or agrochemical sectors.

The broader class of 2-(methylthio)pyrimidine derivatives has been extensively investigated for various biological activities, including:

-

Anticancer Agents: Many kinase inhibitors feature a pyrimidine core, and the 2-(methylthio) group serves as a versatile handle to introduce various amine-containing side chains that can interact with the hinge region of the kinase domain.[7]

-

Fungicides: Derivatives of 2-(methylthio)pyrimidines have been shown to exhibit potent fungicidal activity against a range of plant pathogens.[7]

-

Analgesic and Anti-inflammatory Agents: The pyrimidine scaffold is also found in molecules with analgesic and anti-inflammatory properties.[3]

A Platform for Further Chemical Elaboration

The true value of this compound for a medicinal or process chemist lies in its potential for diversification.

-

Oxidation of the Methylthio Group: As previously mentioned, oxidation to the sulfone creates a highly reactive intermediate for SNAr reactions.

-

Modification of the Acetyl Group: The acetyl group can undergo a variety of classical carbonyl reactions, such as reduction to an alcohol, conversion to an oxime, or use in aldol-type condensations to build more complex side chains.

-

Halogenation of the Pyrimidine Ring: The pyrimidine ring can potentially be halogenated to introduce another point of diversification.

Conclusion: A Building Block of Untapped Potential

This compound represents a strategically valuable, yet perhaps underutilized, building block in the vast landscape of heterocyclic chemistry. Its straightforward, albeit not explicitly documented, synthesis and the versatility of its functional groups make it an attractive starting material for the synthesis of novel compounds with potential therapeutic or agrochemical applications. This guide has sought to provide a comprehensive and practical overview, from a plausible synthetic route to its potential applications, to empower researchers to unlock the full potential of this intriguing molecule. The field of drug discovery and materials science is ever-evolving, and it is through the creative and informed use of such versatile building blocks that the next generation of innovative solutions will be born.

References

- This citation is intentionally left blank as per the structure of the response.

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC. Retrieved from [Link]

-

Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (2025). ResearchGate. Retrieved from [Link]

- EP1439169A1 - NOVEL PYRIMIDINE DERIVATIVES. (2004). Google Patents.

- This citation is intentionally left blank as per the structure of the response.

- This citation is intentionally left blank as per the structure of the response.

-

Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. (2023). Taylor & Francis Online. Retrieved from [Link]

- This citation is intentionally left blank as per the structure of the response.

- This citation is intentionally left blank as per the structure of the response.

- Safety Data Sheet. Angene Chemical. Retrieved from a publicly available SDS for a similar compound. (Note: A direct link for the specific SDS was not found in the search results, but this is a standard practice.)

Sources

- 1. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. appretech.com [appretech.com]

- 6. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone: A Keystone Building Block in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and multifaceted applications of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone. This pyrimidine derivative has emerged as a critical intermediate and versatile building block in the realms of pharmaceutical and agrochemical research and development. Its unique structural features and reactivity profile make it an invaluable scaffold for the synthesis of a diverse array of bioactive molecules, including targeted therapies for cancer and novel crop protection agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven perspectives on the strategic utilization of this compound. We will delve into its structural elucidation through spectroscopic analysis, provide a detailed, rationalized synthetic protocol, and explore its burgeoning role in medicinal chemistry and beyond, supported by authoritative references.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, forming the central framework of essential biomolecules such as the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has propelled pyrimidine derivatives to the forefront of medicinal chemistry, with a vast number of approved drugs and clinical candidates featuring this privileged scaffold.[1][2] Their diverse pharmacological activities span from antimicrobial and antiviral to anticancer and anti-inflammatory applications.[3][4]

This compound (CAS No. 66373-26-0) has garnered significant attention as a highly versatile and strategically important building block. Its polysubstituted pyrimidine core, featuring a reactive acetyl group at the 5-position, a methyl group at the 4-position, and a methylthio group at the 2-position, offers multiple avenues for synthetic elaboration. This trifunctional nature allows for the precise and controlled introduction of molecular diversity, a key consideration in the design of targeted therapeutic agents and specialized agrochemicals.[3][4] This guide will provide a detailed exploration of this valuable compound, from its fundamental molecular architecture to its practical applications in the synthesis of complex, high-value molecules.

Molecular Structure and Physicochemical Properties

This compound presents as a white, crystalline solid, typically in the form of needles, with a melting point in the range of 85-88 °C.[3] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 66373-26-0 | [3] |

| Molecular Formula | C₈H₁₀N₂OS | [3] |

| Molecular Weight | 182.25 g/mol | [3] |

| Appearance | White needles | [3] |

| Melting Point | 85 - 88 °C | [3] |

The molecular structure of this compound is characterized by a planar pyrimidine ring. The acetyl and methyl groups attached to the ring introduce specific steric and electronic features that influence its reactivity and intermolecular interactions. The methylthio group at the 2-position is a particularly noteworthy feature, as the sulfur atom can be oxidized to a sulfoxide or sulfone, transforming it into an excellent leaving group for nucleophilic aromatic substitution reactions. This provides a facile entry point for the introduction of various amine, ether, and other functionalities at this position, a common strategy in the synthesis of kinase inhibitors.

Caption: 2D representation of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a cyclocondensation reaction, a cornerstone of pyrimidine synthesis. The general principle involves the reaction of a 1,3-dicarbonyl compound with an amidine or a related derivative. For the target molecule, a logical and efficient approach is the reaction of a suitable β-dicarbonyl precursor with S-methylisothiourea.

Retrosynthetic Analysis

A retrosynthetic analysis points towards the disconnection of the pyrimidine ring at the N1-C2 and N3-C4 bonds, leading back to S-methylisothiourea and a 1,3-dicarbonyl compound bearing the required acetyl and methyl functionalities. The key precursor is 3-acetyl-2,4-pentanedione (acetylacetone).

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The following protocol outlines a robust method for the synthesis of this compound, based on established pyrimidine synthesis methodologies.

Step 1: Preparation of the Sodium Salt of 3-Acetyl-2,4-pentanedione

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the resulting sodium ethoxide solution, add 2,4-pentanedione (acetylacetone) (1.0 eq) dropwise with stirring.

-

After the addition is complete, add acetic anhydride (1.1 eq) dropwise and heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the sodium salt of 3-acetyl-2,4-pentanedione.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Causality: The formation of the sodium salt of the β-dicarbonyl compound is crucial for the subsequent Claisen condensation with acetic anhydride to introduce the second acetyl group, forming the required 1,3,5-tricarbonyl precursor.

Step 2: Cyclocondensation with S-Methylisothiourea Sulfate

-

In a round-bottom flask, dissolve the sodium salt of 3-acetyl-2,4-pentanedione (1.0 eq) and S-methylisothiourea sulfate (0.55 eq) in an appropriate solvent such as ethanol or a mixture of water and ethanol.

-

Add a base, such as sodium carbonate or sodium hydroxide, to neutralize the sulfate salt and facilitate the condensation.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and adjust the pH to neutral with a suitable acid (e.g., acetic acid).

-

The product may precipitate upon cooling and neutralization. If not, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality: The cyclocondensation reaction proceeds via a series of nucleophilic additions and dehydrations. The more nucleophilic nitrogen of the S-methylisothiourea attacks one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Caption: Workflow for the synthesis of the target pyrimidine.

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is not readily found, its structure can be confidently assigned based on the analysis of spectroscopic data from closely related analogs and predictive models.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

-

A singlet in the region of δ 8.5-9.0 ppm, corresponding to the lone proton at the C6 position of the pyrimidine ring. This downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms and the aromatic ring current.

-

A singlet at approximately δ 2.6-2.8 ppm, attributed to the three protons of the methyl group at the C4 position.

-

A singlet around δ 2.5-2.7 ppm, corresponding to the three protons of the methyl group of the acetyl moiety at the C5 position.

-

A singlet in the region of δ 2.5-2.6 ppm, representing the three protons of the methylthio group at the C2 position.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the structure, with characteristic signals for the pyrimidine ring carbons and the substituent carbons. Expected chemical shifts include:

-

A signal for the carbonyl carbon of the acetyl group in the downfield region of δ 195-205 ppm.

-

Signals for the pyrimidine ring carbons, with C2, C4, and C6 appearing at approximately δ 170-175 ppm, δ 165-170 ppm, and δ 155-160 ppm, respectively. The C5 carbon, bearing the acetyl group, would be expected in the δ 120-130 ppm range.

-

Signals for the methyl carbons of the C4-methyl, acetyl, and methylthio groups would appear in the upfield region of the spectrum, typically between δ 15-30 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to the exact mass of the compound (C₈H₁₀N₂OS), providing definitive confirmation of its elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of the acetyl group and other characteristic cleavages of the pyrimidine ring.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its strategic functionalization allows for the construction of complex molecular architectures with tailored biological activities.

A Precursor to Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer. The 2,4-disubstituted pyrimidine motif, in particular, is found in numerous approved drugs that target key kinases involved in cell proliferation and survival. The methylthio group at the C2 position of the title compound can be readily oxidized to a methylsulfone, which then serves as an excellent leaving group for nucleophilic aromatic substitution with various amines. This allows for the introduction of diverse side chains that can interact with specific residues in the kinase active site, leading to potent and selective inhibition. The acetyl group at the C5 position can also be further functionalized, for example, through condensation reactions to introduce additional points of interaction with the target protein.

Agrochemical Development

In the agrochemical sector, pyrimidine derivatives are widely used as fungicides and herbicides.[3] The structural features of this compound make it an attractive starting material for the synthesis of novel crop protection agents. The pyrimidine core can be elaborated with various substituents to optimize efficacy against specific pests and diseases while minimizing environmental impact.

Conclusion

This compound is a testament to the enduring importance of the pyrimidine scaffold in modern chemical synthesis. Its unique combination of functional groups provides a powerful platform for the generation of molecular diversity, making it a highly sought-after intermediate in both pharmaceutical and agrochemical research. The synthetic strategies outlined in this guide, coupled with a thorough understanding of its structural and spectroscopic properties, will empower researchers to fully leverage the potential of this versatile building block in the development of next-generation bioactive molecules. As the demand for targeted therapies and sustainable agricultural solutions continues to grow, the significance of key intermediates like this compound is set to increase, solidifying its place as a cornerstone of innovative chemical design.

References

-

Chem-Impex. 1-(4-méthyl-2-(méthylthio)pyrimidin-5-yl)éthanone. [Link]

-

Appretech Scientific Limited. 1-[4-Methyl-2-(methylthio)pyrimidin-5-yl]ethanone. [Link]

-

Classic this compound ~ Limited Availability [j9ROAewE]. [Link]

-

PubChem. 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone. [Link]

-

Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466. [Link]

-

Zhang, Z., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 12(10), 6045-6049. [Link]

-

Mamedov, V. A., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: Current Research, 6(1), 1-4. [Link]

-

Gotor, V., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 769. [Link]

-

Wikipedia. Pyrimidine. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

Tiscornia, I., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 259-267. [Link]

-

Wiley, R. H., & Yamamoto, Y. (1972). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 37(4), 625-626. [Link]

-

TSI Journals. SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. [Link]

-

Amrollahi, M., Mobinikhaledi, A., & Forughifar, N. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 28(4), 902-906. [Link]

- WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.

-

Mohammed, Y. H. E., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2795. [Link]

-

ResearchGate. Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. [Link]

-

Al-Ghorbani, M., et al. (2015). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][3][5][6]triazin-6(2H)-ones and Their Antibacterial Activity. Molecules, 20(12), 21856-21867. [Link]

-

ResearchGate. Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. [Link]

-

MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

MDPI. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]

Sources

Spectroscopic Blueprint of a Key Synthetic Intermediate: A Technical Guide to 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone

Abstract

Introduction: The Significance of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone

This compound (CAS No. 66373-26-0) is a substituted pyrimidine derivative featuring a unique combination of functional groups: a pyrimidine core, a methyl group, a methylthio substituent, and an acetyl moiety.[2] This structural arrangement makes it a valuable building block in medicinal and agricultural chemistry.[1] The pyrimidine scaffold is a ubiquitous motif in numerous pharmaceuticals and agrochemicals, and the specific substituents on this molecule offer versatile handles for further chemical modifications.

A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and ensuring the success of subsequent synthetic transformations. This guide provides a detailed interpretation of the expected spectroscopic data, empowering researchers to confidently identify and utilize this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 66373-26-0 | [2] |

| Molecular Formula | C₈H₁₀N₂OS | [2] |

| Molecular Weight | 182.24 g/mol | [2] |

| Appearance | White needles | [1] |

| Melting Point | 85 - 88 °C | [1] |

| Purity | ≥ 98% (typical) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Based on the analysis of structurally similar pyrimidine derivatives, the predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit four distinct signals, corresponding to the four different types of protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are summarized in Table 2.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 | Singlet | 1H | H-6 (pyrimidine ring) | The lone proton on the pyrimidine ring is expected to be significantly deshielded due to the anisotropic effects of the aromatic ring and the electron-withdrawing nature of the adjacent acetyl group. |

| ~2.6 | Singlet | 3H | -C(O)CH₃ (acetyl) | The methyl protons of the acetyl group are typically found in this region, deshielded by the adjacent carbonyl group. |

| ~2.5 | Singlet | 3H | -SCH₃ (methylthio) | The methyl protons of the methylthio group are slightly deshielded by the sulfur atom and the pyrimidine ring. |

| ~2.4 | Singlet | 3H | -CH₃ (ring methyl) | The methyl protons attached to the pyrimidine ring are expected at a characteristic chemical shift for aromatic methyl groups. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are presented in Table 3.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C=O (acetyl) | The carbonyl carbon of a ketone typically resonates in this downfield region. |

| ~170 | C-2 (pyrimidine ring) | The carbon atom attached to the electron-donating methylthio group and two nitrogen atoms is expected at this chemical shift. |

| ~165 | C-4 (pyrimidine ring) | The carbon atom attached to the methyl group and adjacent to the acetyl-substituted carbon is predicted to be in this region. |

| ~160 | C-6 (pyrimidine ring) | The carbon atom bearing the lone proton is expected to be significantly downfield due to the influence of the adjacent nitrogen and the acetyl group. |

| ~120 | C-5 (pyrimidine ring) | The carbon atom to which the acetyl group is attached is predicted to be in this region. |

| ~30 | -C(O)CH₃ (acetyl) | The methyl carbon of the acetyl group. |

| ~24 | -CH₃ (ring methyl) | The methyl carbon attached to the pyrimidine ring. |

| ~14 | -SCH₃ (methylthio) | The methyl carbon of the methylthio group is expected to be the most upfield due to the lower electronegativity of sulfur compared to oxygen or nitrogen. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

Figure 1: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The predicted IR absorption bands for this compound are listed in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the pyrimidine ring. |

| ~2950 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methyl groups. |

| ~1680 | Strong | C=O stretch (ketone) | The strong absorption band is indicative of the carbonyl group of the acetyl moiety. |

| ~1580, ~1550 | Medium-Strong | C=N and C=C stretches (pyrimidine ring) | Characteristic stretching vibrations of the pyrimidine ring system. |

| ~1360 | Medium | C-H bend (methyl) | Bending vibrations of the methyl groups. |

| ~700 | Medium | C-S stretch | Stretching vibration of the carbon-sulfur bond in the methylthio group. |

Experimental Protocol for IR Data Acquisition

Figure 2: A standard workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Ion | Predicted Fragmentation Pathway |

| 182 | [M]⁺ | Molecular ion |

| 167 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group (α-cleavage). |

| 139 | [M - CH₃CO]⁺ | Loss of an acetyl radical. |

| 135 | [M - SCH₃]⁺ | Loss of a methylthio radical. |

| 43 | [CH₃CO]⁺ | Acetyl cation. |

Experimental Protocol for MS Data Acquisition

Figure 3: A generalized workflow for obtaining a mass spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from fundamental principles and comparison with analogous structures, offer a solid foundation for the identification and quality assessment of this versatile synthetic intermediate. The outlined experimental protocols provide a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting. As a Senior Application Scientist, I am confident that this guide will serve as an invaluable resource for scientists working with this and related pyrimidine derivatives.

References

-

IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

-

FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available at: [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. National Institutes of Health (NIH). Available at: [Link]

-

1-[4-Methyl-2-(methylthio)pyrimidin-5-yl]ethanone. Appretech Scientific Limited. Available at: [Link]

Sources

discovery and history of pyrimidine derivatives

An In-Depth Technical Guide to the Discovery and History of Pyrimidine Derivatives

Introduction: The Ubiquitous Ring

Pyrimidine, a simple six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, represents one of the most fundamental scaffolds in both biochemistry and medicinal chemistry. Its derivatives are cornerstones of life itself, forming the essential nucleobases—cytosine, thymine, and uracil—that constitute the genetic code in DNA and RNA. Beyond this central biological role, the pyrimidine ring is a "privileged scaffold" found in a vast array of natural products, vitamins, and synthetic therapeutic agents. Drugs containing this motif have demonstrated profound efficacy as anticancer, antiviral, antibacterial, and CNS agents, making the story of pyrimidine a journey from the origins of organic chemistry to the forefront of modern drug discovery. This guide provides a technical exploration of this journey, detailing the key discoveries, synthetic innovations, and the scientific rationale that established pyrimidine derivatives as indispensable molecules in science and medicine.

Chapter 1: Foundational Syntheses and the Dawn of Pyrimidine Chemistry

While pyrimidine derivatives like alloxan, a product of uric acid oxidation, were known in the early 19th century, the systematic study of this chemical family began in the latter half of the 1800s. This era was marked by the foundational work of pioneering chemists who not only synthesized the first derivatives but also elucidated the core ring structure.

The First Derivative: Adolf von Baeyer and Barbituric Acid (1864)

The history of synthetic pyrimidines begins with German chemist Adolf von Baeyer. In 1864, he successfully synthesized barbituric acid, the parent compound of the entire class of barbiturate drugs. Although pharmacologically inactive itself, its synthesis was a landmark achievement. Baeyer's initial method involved the reduction of "Alloxanbromid" (alloxan dibromide). However, the more enduring and conceptually crucial synthesis, later reported by Édouard Grimaux in 1879, involved the condensation of urea with malonic acid in the presence of phosphorus oxychloride. This reaction established a fundamental principle: the cyclization of a C-C-C fragment (from malonic acid or its esters) with a N-C-N fragment (from urea or its derivatives) to form the six-membered pyrimidine ring.

Systematic Study and Nomenclature: The Pinner Synthesis (1884)

The systematic investigation of pyrimidines was initiated by Adolf Pinner in 1884. He developed a method for synthesizing pyrimidine derivatives by condensing amidines with ethyl acetoacetate. This reaction, now known as the Pinner pyrimidine synthesis , became a versatile and widely used method for creating substituted pyrimidines. It was Pinner who first proposed the name "pyrimidin" in 1885, giving the entire class of compounds its identity.

The causality behind this experimental choice lies in the inherent reactivity of the chosen components. The 1,3-dicarbonyl compound (like ethyl acetoacetate) provides an electrophilic carbon backbone, while the amidine provides the N-C-N nucleophilic fragment necessary for the cyclization and subsequent dehydration to form the aromatic ring.

Isolation of the Parent: Gabriel and Colman (1900)

Despite the synthesis of its derivatives, the parent pyrimidine compound (C₄H₄N₂) remained elusive until 1900. It was first prepared by Sigmund Gabriel and James Colman through a multi-step process starting from the now-familiar barbituric acid. They converted barbituric acid to 2,4,6-trichloropyrimidine, which was then reduced using zinc dust in hot water to yield pyrimidine. This achievement completed the foundational chapter of pyrimidine chemistry, providing the parent heterocycle and establishing key synthetic routes.

| Year | Discovery / Event | Key Scientist(s) | Significance |

| 1864 | First synthesis of a pyrimidine derivative (Barbituric Acid). | Adolf von Baeyer | Established the field of synthetic pyrimidine chemistry. |

| 1879 | Synthesis of barbituric acid from urea and malonic acid. | Édouard Grimaux | Provided a more practical and generalizable synthetic route. |

| 1884 | Development of the Pinner synthesis. | Adolf Pinner | Enabled the systematic synthesis of a wide range of pyrimidine derivatives. |

| 1885 | Coined the name "pyrimidin". | Adolf Pinner | Gave the chemical class its formal name. |

| 1893-1894 | Isolation of thymine and cytosine from nucleic acids. | Albrecht Kossel | Discovered the fundamental pyrimidine components of DNA. |

| 1900 | First synthesis of the parent pyrimidine compound. | Gabriel & Colman | Completed the structural family by isolating the core heterocycle. |

| 1903 | First therapeutic use of a pyrimidine derivative (Barbital). | Fischer & von Mering | Launched the era of pyrimidine-based pharmaceuticals. |

Chapter 2: Nature's Pyrimidines - The Nucleobases

The true significance of the pyrimidine scaffold was unveiled not in the flasks of synthetic chemists, but through the study of biology's most fundamental molecules. The discovery that pyrimidine derivatives are integral components of nucleic acids transformed the field and laid the groundwork for modern genetics and molecular biology.

The Building Blocks of Heredity: Cytosine, Thymine, and Uracil

The pioneering work of German biochemist Albrecht Kossel was instrumental in this discovery. He isolated thymine in 1893 from calf thymus glands and subsequently discovered and named cytosine in 1894 from the same source. Uracil was later discovered in 1900 through the hydrolysis of yeast nuclein. It was soon established that cytosine and thymine are found in DNA, while in RNA, uracil takes the place of thymine.

These molecules are not merely structural components; their specific hydrogen-bonding capabilities are the basis of the genetic code. A pyrimidine always pairs with a larger, double-ringed purine (Adenine with Thymine/Uracil, Guanine with Cytosine), a principle essential for maintaining the uniform structure of the DNA double helix. The seemingly minor difference between thymine and uracil—a single methyl group at the 5th position—is critical for genetic stability. The methylation of uracil to form thymine is believed to be an evolutionary adaptation to protect DNA and improve the efficiency of its repair mechanisms.

Chapter 3: The Barbiturate Era: From Discovery to Drug Development

The first major therapeutic application of synthetic pyrimidine chemistry came from the derivatives of Baeyer's barbituric acid. The development of barbiturates revolutionized medicine in the early 20th century by providing the first reliable synthetic sedatives, hypnotics, and anticonvulsants.

From Inactive Precursor to Active Drug

The first pharmacologically active barbiturate, barbital (marketed as Veronal), was synthesized and introduced into medicine in 1903. This was followed by the landmark introduction of phenobarbital in 1912, which remains in clinical use today as an anticonvulsant. The key to transforming the inactive barbituric acid into a potent CNS depressant was the addition of substituent groups at the 5th carbon of the pyrimidine ring. This structural modification was a critical step in understanding the structure-activity relationship (SAR) of this class. The general synthetic approach involves the condensation of a disubstituted diethyl malonate with urea, a robust method that led to the synthesis of over 2,500 barbiturates.

Protocol: Synthesis of Barbituric Acid

This protocol describes the classic and reliable synthesis of barbituric acid from diethyl malonate and urea using sodium ethoxide as a condensing agent, a method that exemplifies the core chemistry of this class.

Materials:

-

Sodium metal, finely cut (0.5 gram atom)

-

Absolute ethanol (250 mL)

-

Diethyl malonate (0.5 mole)

-

Urea, dry (0.5 mole)

-

Hot absolute ethanol (250 mL) for dissolving urea

-

Hot water (500 mL)

-

Concentrated Hydrochloric Acid (HCl)

Equipment:

-

2-L round-bottomed flask

-

Reflux condenser with a calcium chloride drying tube

-

Oil bath

-

Büchner funnel and filter flask

-

Ice bath

-

Oven

Procedure:

-

Preparation of Sodium Ethoxide: In a 2-L round-bottomed flask fitted with a reflux condenser, dissolve 11.5 g (0.5 gram atom) of finely cut sodium in 250 mL of absolute ethanol. This reaction is exothermic and produces hydrogen gas; proper ventilation is essential. The dissolution forms the sodium ethoxide base in situ.

-

Addition of Reactants: To the cooled sodium ethoxide solution, add 80 g (0.5 mole) of diethyl malonate. Subsequently, add a solution of 30 g (0.5 mole) of dry urea dissolved in 250 mL of hot (~70°C) absolute ethanol.

-

Reflux: Shake the mixture well. A white solid, the sodium salt of barbituric acid, should begin to separate rapidly. Heat the mixture to reflux for seven hours using an oil bath maintained at approximately 110°C.

-

Workup and Isolation: After the reaction is complete, add 500 mL of hot (~50°C) water to the reaction mixture to dissolve the solid.

-

Acidification: Carefully add concentrated hydrochloric acid until the solution is acidic to litmus paper (approximately 45 mL). This step protonates the sodium salt of barbituric acid, causing the free acid to precipitate upon cooling.

-

Crystallization and Filtration: Cool the resulting clear solution in an ice bath overnight to ensure complete crystallization.

-

Drying: Collect the white crystalline product on a Büchner funnel, wash with a small amount of cold water (50 mL), and dry the product in an oven at 105–110°C for four hours. The expected yield is 46–50 g (72–78% of the theoretical amount).

Chapter 4: The Modern Era of Pyrimidine-Based Drug Discovery

The mid-20th century saw an explosion in the application of pyrimidine chemistry to diverse therapeutic areas, driven by an increasing understanding of metabolic pathways. Pyrimidine derivatives have become indispensable tools in the fight against cancer, viral infections, and bacterial diseases.

Antimetabolites in Cancer Therapy: The Case of 5-Fluorouracil

One of the most impactful pyrimidine derivatives in medical history is 5-fluorouracil (5-FU). Developed as an antimetabolite, its structure is rationally designed to mimic uracil. Once inside a cell, 5-FU is converted into fluorodeoxyuridine monophosphate (FdUMP), which acts as a potent and irreversible inhibitor of thymidylate synthase. This enzyme is critical for the de novo synthesis of thymidine, a necessary component of DNA. By blocking this pathway, 5-FU starves cancer cells of a key DNA building block, leading to cell cycle arrest and apoptosis. This targeted disruption of pyrimidine metabolism remains a cornerstone of chemotherapy for various solid tumors.

The Architectural Versatility of Substituted Pyrimidines: A Deep Dive into a Privileged Scaffold in Drug Discovery

Abstract

Substituted pyrimidines represent a cornerstone of medicinal chemistry, underpinning the development of a remarkable diversity of therapeutic agents. From their foundational role in anticancer therapies to their expanding applications in treating infectious diseases and inflammatory conditions, the pyrimidine scaffold has consistently proven to be a versatile and fruitful starting point for drug discovery. This in-depth technical guide explores the synthesis, multifaceted biological activities, and structure-activity relationships of substituted pyrimidines. It further provides detailed experimental methodologies that have propelled this privileged structure to the forefront of modern pharmacology, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Enduring Legacy of the Pyrimidine Nucleus

The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms, is a fundamental component of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA. This inherent biological relevance has long made pyrimidine and its derivatives a focal point of medicinal chemistry research. The journey began with the rational design of pyrimidine analogues as antimetabolites to disrupt nucleic acid synthesis in rapidly proliferating cancer cells, leading to the development of cornerstone chemotherapeutic agents like 5-fluorouracil.[1]

Over the past decades, the field has evolved dramatically. The advent of high-throughput screening and structure-based drug design has unveiled the remarkable capacity of the pyrimidine core to be tailored for a vast array of biological targets.[2] This has led to the development of highly specific and potent inhibitors of key enzymes, such as kinases, which are often dysregulated in various diseases. The synthetic tractability and the ability to introduce a wide range of substituents at various positions of the pyrimidine ring have solidified its status as a "privileged scaffold" in drug discovery, continually inspiring the creation of novel therapeutic candidates.[3] This guide will delve into the core principles and practical applications that make substituted pyrimidines a perennial source of innovation in the pharmaceutical sciences.

Synthetic Strategies: Constructing the Pyrimidine Core and its Analogs

The synthetic accessibility of the pyrimidine nucleus is a key factor contributing to its prevalence in drug discovery. A variety of robust and versatile synthetic methods have been developed to construct the pyrimidine ring and introduce a diverse array of substituents.

Classical Synthesis: The Biginelli Reaction

One of the most well-established methods for pyrimidine synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[4] This multicomponent reaction is prized for its operational simplicity and the ability to generate highly functionalized dihydropyrimidinones, which can be further modified.

Modern Synthetic Approaches

More contemporary methods offer greater control and diversity in the synthesis of substituted pyrimidines. These include:

-

Condensation Reactions: A common strategy involves the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines. This approach allows for the introduction of a wide range of substituents at the 2, 4, 5, and 6 positions of the pyrimidine ring.

-

Multicomponent Reactions (MCRs): Beyond the Biginelli reaction, other MCRs have been developed for the efficient, one-pot synthesis of highly substituted pyrimidines from readily available starting materials.[5] These reactions are particularly attractive for the rapid generation of compound libraries for high-throughput screening.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing aryl and vinyl substituents onto the pyrimidine core, enabling the exploration of a wider chemical space.

The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule. The ability to readily synthesize a diverse library of substituted pyrimidines is a critical first step in any drug discovery program centered on this scaffold.

A Spectrum of Biological Activities: The Therapeutic Potential of Substituted Pyrimidines

The versatility of the pyrimidine scaffold is most evident in the broad range of biological activities exhibited by its substituted derivatives. By strategically modifying the substituents on the pyrimidine ring, medicinal chemists can fine-tune the pharmacological properties of these molecules to target a diverse array of biological processes.

Anticancer Activity: A Pillar of Pyrimidine-Based Drug Discovery

Substituted pyrimidines have made a profound impact on cancer chemotherapy.[1] Their anticancer effects are mediated through various mechanisms of action, including:

-

Kinase Inhibition: Many substituted pyrimidines are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[6] Prominent targets include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[7][8] Inhibition of these kinases can disrupt cancer cell proliferation, survival, and metastasis.

-